Methyl 2-bromomethyl-5-tert-butyl-benzoate
Overview
Description
Methyl 2-bromomethyl-5-tert-butyl-benzoate is a chemical compound with the molecular formula C13H17BrO2 . It has a molecular weight of 285.18 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17BrO2/c1-13(2,3)10-6-5-9(8-14)11(7-10)12(15)16-4/h5-7H,8H2,1-4H3
. This code represents the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 285.18 .Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 2-bromomethyl-5-tert-butyl-benzoate is involved in various chemical synthesis processes and demonstrates unique reactivity patterns due to the presence of the bromomethyl and tert-butyl groups. For example, its derivatives are utilized in the study of reactions under specific conditions, such as flash vacuum pyrolysis (FVP), to understand the effects of .alpha.-tert-butyl group substitution on the reactivity and dimerization products of furan-based o-quinodimethanes. These studies reveal insights into the stability of compounds and their dimerization pathways, highlighting the role of bulky tert-butyl groups in influencing the reactivity of methylene groups (Trahanovsky, Huang, & Leung, 1994).
Material Science and Organic Synthesis
In material science and organic synthesis, the chemical is used to explore the synthesis of highly water-soluble stable free radicals via the hetero-Cope rearrangement, demonstrating its potential in creating new materials with specific properties (Marx & Rassat, 2002). Additionally, its role in the voltammetric reduction of phenyl-substituted benzoates highlights the chemical's importance in electrochemical studies, providing insights into the mechanisms of intramolecular dissociative electron transfer rates (Antonello & Maran, 1998).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-tert-butylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)10-6-5-9(8-14)11(7-10)12(15)16-4/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPWOKNWGBYYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219813 | |
Record name | Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220040-01-6 | |
Record name | Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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